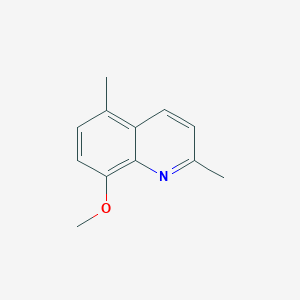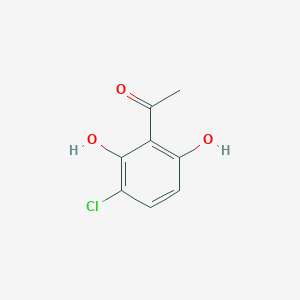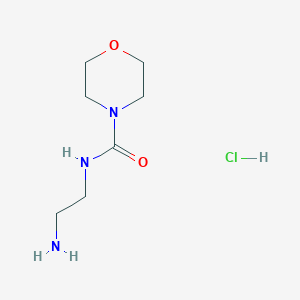
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid
Overview
Description
trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol . This compound is characterized by its cyclohexane ring substituted with an ethoxy-oxoethyl group and a carboxylic acid group in a trans configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid derivatives with ethyl oxalyl chloride, followed by hydrolysis . The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar esterification and hydrolysis processes are scaled up for industrial synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of cyclohexane derivatives on biological systems . It may serve as a model compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its reactivity makes it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways . The ethoxy-oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The carboxylic acid group can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ethoxy-oxoethyl group, resulting in different reactivity and applications.
trans-4-(2-Hydroxy-2-oxoethyl)cyclohexanecarboxylic acid: Similar structure but with a hydroxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness: trans-4-(2-Ethoxy-2-oxoethyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h8-9H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKFPZVBEMBDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)












